![molecular formula C8H4F3IN2 B1210441 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine CAS No. 81340-56-9](/img/structure/B1210441.png)
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine
Overview
Description
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine (TFPD) is a diazirine compound that has been widely used in scientific research. It is a photoaffinity labeling agent that can covalently modify proteins and nucleic acids upon exposure to ultraviolet light. The unique properties of TFPD have made it a valuable tool for studying protein-protein interactions, protein-ligand interactions, and protein-DNA interactions.
Scientific Research Applications
Photoreactive Probing in Biochemistry
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine has been utilized as a photoreactive probe in biochemistry, particularly for labeling calmodulin and its proteolytic fragments in a calcium-dependent manner. This use highlights its ability to bind to hydrophobic sites exposed by calcium binding, offering a method to characterize calmodulin interaction sites (Krebs et al., 1984).
Surface Modification in Material Science
In material science, 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine serves as a versatile photoreactive "linker" for covalent surface modification of graphitic carbon and carbon nanotubes. Its ability to attach a variety of chemical species to these surfaces has been demonstrated, indicating its potential in the development of novel material applications (Lawrence et al., 2011).
Topological Organization in Membrane Proteins
This compound has been used to gain insight into the topological organization of membrane-embedded subunits in proteins, such as the F1F0 ATP synthase in Escherichia coli. The labeling patterns achieved with this probe can inform on protein-lipid contact and the structural arrangement of membrane proteins (Hoppe et al., 1984).
Hydrophobic Core Labeling in Membranes
In a similar vein, 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine has been synthesized as a probe for the hydrophobic core of membranes. Its strong partitioning in lipid phases and selective labeling of intrinsic membrane proteins underscore its utility in understanding membrane protein dynamics and structure (Brunner & Semenza, 1981).
Photoaffinity Labeling in Chemical Biology
Its application extends to chemical biology, where it's used as a photoaffinity label. For example, its derivatives have been synthesized for labeling the GABA receptor, illustrating its role in identifying and characterizing receptor-ligand interactions (Sammelson & Casida, 2003).
Synthesis of Photolabeling Reagents
The compound has also been integral in the synthesis of photolabeling reagents like 3-trifluoromethyl-3-phenyldiazirine (TPD), useful in various photochemical probes for biological studies (Brunner et al., 1980).
properties
IUPAC Name |
3-(3-iodophenyl)-3-(trifluoromethyl)diazirine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDYFACLJZJKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2(N=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231059 | |
Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
CAS RN |
81340-56-9 | |
Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081340569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)-3-(3-iodophenyl)diazirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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